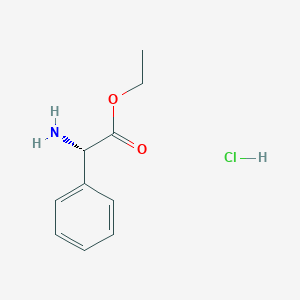

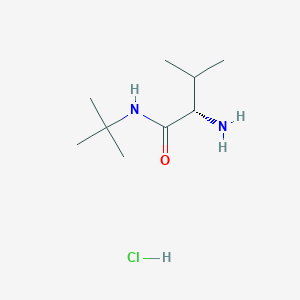

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Overview

Description

Molecular Structure Analysis

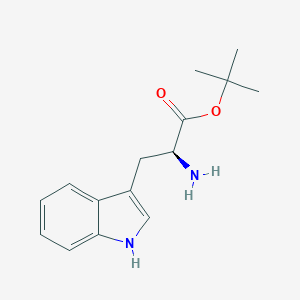

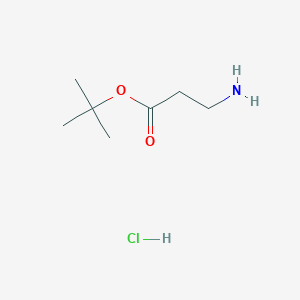

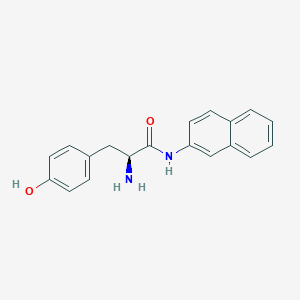

The molecular formula of “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is C9H12ClNO2 . The molecular weight is 201.65 . The structure includes a benzene ring attached to an amino group and an ester group .Chemical Reactions Analysis

The chemical reactions involving “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” are complex and depend on the conditions and reagents used. Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

“(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .Scientific Research Applications

- Scientific Field : Organic Chemistry

- Summary of the Application : The Acetoacetic ester synthesis is used for the creation of methyl ketones .

- Methods of Application or Experimental Procedures : The synthesis involves several steps :

- In the presence of a strong base such as sodium ethoxide in absolute alcohol, acetoacetic ester is converted into its salt, known as sodioacetoacetic ester .

- The carbanion thus produced is nucleophilic and attacks alkyl halide to form an alkylacetoacetic ester .

- If required, the alkylation can be repeated to produce a dialkylacetoacetic ester .

- These mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid) .

- These acids undergo decarboxylation to form ketones .

- Results or Outcomes : The process results in the formation of methyl ketones .

This synthesis can also be used for the synthesis of carboxylic acids and dicarboxylic acids . For example, alkyl derivatives of acetoacetic ester when boiled with conc. KOH solution and acidified yields alkylacetic acid . Also, succinic acid may be synthesized by treating sodium salt of the acetoacetic ester with ethyl bromoacetate, and the product is subjected to acid hydrolysis (with conc. KOH) .

-

- Field : Applied Sciences

- Summary : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .

- Methods : This technology involves the use of photocatalysts to harness sunlight and drive chemical reactions .

- Results : The technology is still in its early stages, but it has the potential to address energy crises and environmental pollution .

-

- Field : Cosmetics & Personal Care

- Summary : 2-Phenylethanol is a main component of rose oils and is used in cosmetics and personal care products .

- Methods : This compound is used as a fragrance material in perfumery and as a preservative in pharmaceuticals .

- Results : The global 2-phenylethanol market size is estimated to reach more than USD 370 million in revenue by the end of 2028 .

Safety And Hazards

properties

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride | |

CAS RN |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)